1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-5-1-2-6-17(16)26-14-13-25(21(26)29)15-20(28)24-11-9-23(10-12-24)18-7-3-4-8-19(18)27/h1-8,27H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIQAGRAGRFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one , identified by its CAS number 1327240-12-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol . The structure comprises an imidazolidinone core substituted with a fluorophenyl group and a piperazine moiety, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| CAS Number | 1327240-12-9 |
| Molecular Formula | C21H23FN4O3 |
| Molecular Weight | 398.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazolidinones have shown promising results in inhibiting the proliferation of glioblastoma and breast adenocarcinoma cells at low concentrations, suggesting potential for therapeutic applications in oncology .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have demonstrated that related compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is characterized by morphological changes such as cell shrinkage and chromatin condensation .
- Inhibition of Cell Proliferation : The compound may inhibit critical signaling pathways involved in cell cycle regulation, leading to reduced tumor growth rates.
Neuropharmacological Effects
The piperazine component of the molecule suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . The presence of the hydroxyphenyl group may enhance interactions with serotonin receptors, further supporting its exploration in psychiatric disorders.
Study 1: Antitumor Activity
In a controlled study involving various derivatives of imidazolidinones, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study reported IC50 values in the nanomolar range for several compounds, indicating potent activity against breast cancer cells compared to standard chemotherapeutics like etoposide .
Study 2: Neuropharmacological Assessment
A separate study evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a mechanism involving serotonergic modulation .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique imidazolidinone core, substituted with a fluorophenyl group and a piperazine moiety, which is known for its ability to interact with various biological targets. The presence of the hydroxyphenyl group enhances its solubility and biological activity, making it a candidate for further investigation in therapeutic contexts.
Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antidepressant properties. The structural similarity of 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one to established antidepressants suggests potential efficacy in treating depression. Studies focusing on the modulation of serotonin and norepinephrine pathways indicate that this compound could serve as a lead for developing new antidepressants .
Anticancer Properties
Preliminary studies have demonstrated that derivatives of piperazine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to interfere with the signaling pathways associated with cancer progression makes it a candidate for anticancer drug development . In vitro assays have shown promising results against various cancer cell lines, warranting further exploration .
Neuroprotective Effects
The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects. Research into similar compounds has revealed their capacity to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . Investigating these properties could lead to advancements in treatments for conditions such as Alzheimer's and Parkinson's disease.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one:
- In Vitro Studies : Compounds structurally related to this imidazolidinone have been tested against various enzymes associated with disease states. For instance, inhibition assays against tyrosinase showed that modifications to the piperazine structure could enhance inhibitory potency, suggesting that similar modifications could be explored for this compound .
- Animal Models : Preliminary animal studies using related compounds have demonstrated significant behavioral changes indicative of antidepressant effects. These findings support the hypothesis that this compound may also exhibit similar effects in vivo .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidin-2-one Derivatives
- Analysis: The target compound’s 2-hydroxyphenyl-piperazine group distinguishes it from analogs with pyridazinyl or indole substituents. The hydroxyphenyl may improve solubility relative to lipophilic groups like methylpyridazinyl , while the imidazolidinone core maintains conformational flexibility compared to rigid indole systems .
Piperazine-Containing Compounds
- Analysis : Piperazine derivatives with cationic (e.g., benzimidazolium ) or aromatic substituents (e.g., imidazolylpropyl ) exhibit diverse mechanisms. The target compound’s 2-hydroxyphenyl group provides a neutral, hydrogen-bonding motif, likely favoring CNS targets over antimicrobial applications .
Fluorophenyl-Containing Compounds
Key Research Findings and Trends
Piperazine Flexibility : Piperazine rings with hydroxyl or methoxy substituents (e.g., ) improve solubility, whereas cationic groups (e.g., benzimidazolium ) enhance membrane interaction.
Fluorophenyl Positioning : Ortho-fluorine substitution (as in the target compound) balances metabolic stability and steric effects, while para-substitution (e.g., ) favors planar receptor binding.
Heterocyclic Cores : Imidazolidin-2-one derivatives (e.g., ) show broader CNS applicability compared to imidazole or triazole-containing analogs (e.g., ), which are often antimicrobial.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three primary components:
- Imidazolidin-2-one core : A five-membered saturated ring with two nitrogen atoms and a carbonyl group.
- 2-Fluorophenyl substituent : Introduced at the N1 position.
- Piperazine-oxoethyl side chain : Featuring a 2-hydroxyphenyl group at the N4 position.
Retrosynthetically, the molecule disconnects into:
Stepwise Synthesis via Fragment Coupling
Synthesis of 1-(2-Fluorophenyl)imidazolidin-2-one
The imidazolidin-2-one core is typically synthesized via cyclization of 1,2-diamines with carbonyl sources. A representative protocol involves:
- Condensation : Reacting 1,2-diaminoethane derivatives with 2-fluorobenzaldehyde under acidic conditions to form a Schiff base.
- Cyclization : Treating the Schiff base with phosgene or triphosgene to induce ring closure.
Example Procedure (adapted from):
- Reactants :
- 1,2-Diaminoethane (1.2 equiv)
- 2-Fluorobenzaldehyde (1.0 equiv)
- Triphosgene (0.5 equiv)
- Conditions : Dichloromethane, 0°C → room temperature, 12 h.
- Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Key Challenges :
Preparation of 2-(4-(2-Hydroxyphenyl)piperazin-1-yl)acetic Acid
The piperazine side chain requires regioselective functionalization. A two-step sequence is common:
Piperazine Alkylation :
Ester Hydrolysis :
Optimization Note : Palladium-catalyzed Buchwald–Hartwig amination has been explored for introducing the 2-hydroxyphenyl group directly onto piperazine, but competing O-arylation limits utility.
Coupling of Fragments
The final step involves linking the imidazolidinone and piperazine-acetic acid moieties. Two approaches dominate:
Amide Coupling
- Activation : Convert the carboxylic acid to an acyl chloride (SOCl₂, 50°C, 2 h) or use coupling agents like HATU.
- Reaction : Combine activated acid with 1-(2-fluorophenyl)imidazolidin-2-one in CH₂Cl₂, with Et₃N as base.
- Yield : 60–65%.
Alkylation
- Reactants :
- 1-(2-Fluorophenyl)imidazolidin-2-one (1.0 equiv)
- 2-(4-(2-Hydroxyphenyl)piperazin-1-yl)acetyl chloride (1.2 equiv)
- Conditions : CH₃CN, 0°C → reflux, 8 h.
- Yield : 55–58%.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide (HATU) | DMF, RT, 24 h | 65 | >98% |
| Alkylation | CH₃CN, reflux, 8 h | 58 | 95% |
One-Pot Multicomponent Strategies
To streamline synthesis, pseudo-multicomponent protocols have emerged. A notable example involves:
- Simultaneous Cyclization and Coupling :
Advantages :
- Reduces isolation steps.
- Minimizes handling of sensitive intermediates.
Limitations :
Catalytic Asymmetric Synthesis
While the target compound lacks stereocenters, related imidazolidinones benefit from enantioselective methods. Insights from these studies inform potential future optimizations:
Industrial-Scale Considerations
Cost-Effective Piperazine Synthesis
A patent (CN116143712B) describes a homopiperazine synthesis avoiding expensive starting materials:
Green Chemistry Metrics
- Atom Economy : Stepwise coupling (62%) vs. one-pot (58%).
- E-Factor : 8.2 (stepwise) vs. 6.5 (one-pot), reflecting solvent and reagent waste.
Q & A
Q. What are the key synthetic routes for 1-(2-fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling a fluorophenyl-containing imidazolidinone precursor with a piperazine derivative. For example:
- Step 1: React 2-fluorophenylhydrazine with a carbonyl compound to form the imidazolidinone core .
- Step 2: Introduce the piperazine moiety via nucleophilic substitution or amide coupling. The 2-hydroxyphenyl group on piperazine is often protected during synthesis to avoid side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate intermediates .
- Characterization:
Q. How is the compound’s structure validated, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-F bond: 1.34 Å, piperazine chair conformation) .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1674 cm⁻¹ for imidazolidinone, O-H stretch at ~3200 cm⁻¹ for phenol) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Models reaction pathways to predict favorable conditions (e.g., solvent polarity effects on coupling efficiency) .
- Molecular Docking: Screens against targets like serotonin receptors (5-HT₁A/2A) due to the piperazine moiety. A study showed a docking score of −9.2 kcal/mol for 5-HT₁A, suggesting potential CNS activity .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 2.8, indicating moderate blood-brain barrier penetration) .
Q. How are contradictions in spectral data resolved (e.g., NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR: Resolves dynamic effects (e.g., piperazine ring inversion at 298 K vs. 323 K) .
- 2D NMR (COSY, HSQC): Assigns overlapping signals (e.g., distinguishes imidazolidinone CH₂ from piperazine CH₂) .
- Deuterium Exchange: Identifies labile protons (e.g., phenolic -OH at δ 9.8 ppm disappears upon D₂O addition) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
Methodological Answer:
- Forced Degradation Studies:
- Recommendation: Store at −20°C in amber vials under nitrogen to prevent degradation.
Q. What strategies improve yield in scale-up synthesis?
Methodological Answer:
- Flow Chemistry: Continuous reactors reduce reaction time (from 12 hours to 2 hours) and improve reproducibility .
- DoE (Design of Experiments): Optimizes parameters (e.g., temperature, catalyst loading) using response surface methodology. A 15% yield increase was achieved at 60°C vs. 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
